

Engeletin Receptor Binding Affinity & Functional Data

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Compound Focus: Engeletin

CAS No.: 572-31-6

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The table below summarizes quantitative data on **engeletin's** interaction with various molecular targets and its resulting biological effects.

Target / Assay	Experimental System	Key Findings / Affinity Measure	Citation
SARS-CoV-2 Main Protease (Mpro)	Computational Molecular Docking	Binding Affinity: -8.7 kcal/mol (Ranked 2nd among 150 phytochemicals)	[1] [2]
Toll-like Receptor 4 (TLR4)	Computational Molecular Docking	Highly stable binding predicted	[3]
Inflammatory Signaling (NF-κB, MAPK)	TNF-α-induced NP cells (in vitro)	Inhibited phosphorylation of p65 and p38 ; reduced nuclear translocation	[4]
Aldose Reductase (AR)	In vitro enzyme assay	Inhibited AR catalytic activity	[5]
Crohn's Disease-like Colitis	TNBS-induced murine model (in vivo)	Alleviated inflammation, improved epithelial barrier, inhibited TLR4-NF-κB pathway	[3]

Target / Assay	Experimental System	Key Findings / Affinity Measure	Citation
Intervertebral Disc Degeneration	Rat puncture model (in vivo)	Intradiscal injection alleviated IDD, reduced inflammation and apoptosis	[4]
Cell Viability	NP cells (CCK-8 assay)	Low cytotoxicity at concentrations up to 160 µM	[4]

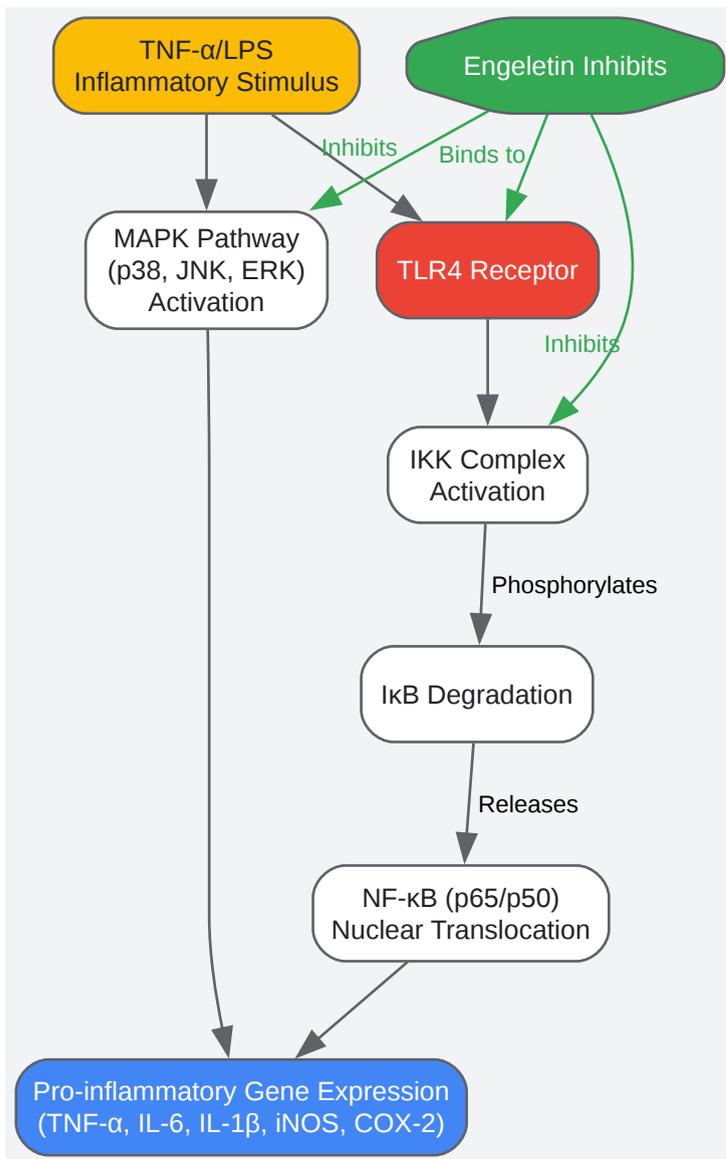
Details of Key Experimental Protocols

For the key findings mentioned above, the experimental methodologies were as follows:

- **Molecular Docking (SARS-CoV-2 Mpro and TLR4):** The 3D crystal structure of the target protein (e.g., Mpro PDB ID: 6LU7) was prepared by removing water molecules and heteroatoms. The 3D structure of **engeletin** was energy-minimized. Docking was performed using **AutoDock Vina** to predict binding affinity (in kcal/mol) and interaction modes [1] [3] [2].
- **Cell-Based Anti-Inflammatory Studies (NF-κB/MAPK)**
 - **Cell Culture:** Primary rat nucleus pulposus (NP) cells were isolated and cultured [4].
 - **Inflammation Induction & Treatment:** Cells were pre-treated with **engeletin** and then stimulated with **TNF-α (e.g., 10 ng/mL)** to induce inflammation [4].
 - **Pathway Analysis:** Protein expression and phosphorylation levels of pathway components (p65, p38, JNK, ERK) were analyzed by **Western blotting**. Cellular localization was confirmed using **confocal microscopy** [4].
- **In Vivo Efficacy (Colitis and Disc Degeneration Models)**
 - **Animal Models:** Balb/c mice for colitis (induced by TNBS) [3] and rats for disc degeneration (induced by percutaneous needle puncture) [4].
 - **Dosing:** **Engeletin** was administered via intraperitoneal injection [3] or direct intradiscal injection [4] for 7 days.
 - **Outcome Measures:** Colon length, histology, expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) via qPCR/Western blot, and tissue integrity [4] [3].

Engeletin Anti-inflammatory Signaling Pathway

The diagram below illustrates the primary molecular mechanism by which **engeletin** exerts its anti-inflammatory effects, as identified in multiple studies [4] [3].



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Research Implications and Future Directions

The data indicates that **engeletin** is a multi-target natural compound with significant therapeutic potential. Its ability to simultaneously inhibit key pro-inflammatory pathways like **NF-κB** and **MAPK** explains its efficacy in diverse disease models [4] [3]. Furthermore, its high computational binding affinity for the SARS-CoV-2 Mpro suggests a potential for antiviral application, though this requires experimental validation [1] [2].

A primary challenge for its development as a therapeutic agent is its **limited solubility and permeability**, which may restrict its bioavailability, especially for central nervous system targets [6]. Proposed solutions include advanced delivery systems like **functionalized nanostructured lipid carriers (NLCs)** for intranasal administration, which could enhance brain delivery for treating neurological conditions [6].

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